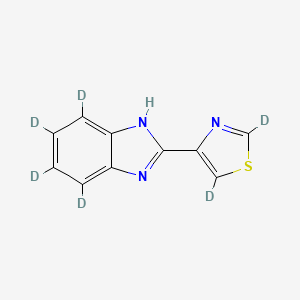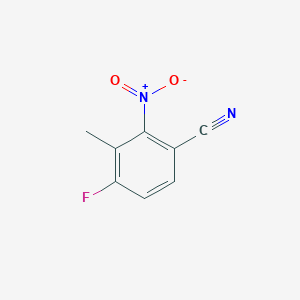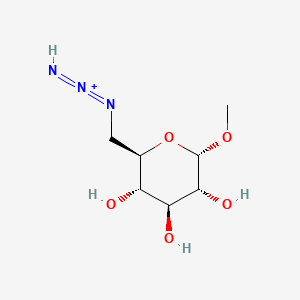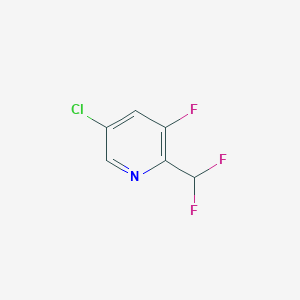![molecular formula C31H49N3O7 B1436105 (2S)-2-[[(2S)-4-carboxy-2-(phenylmethoxycarbonylamino)butanoyl]amino]-4-methylpentanoic acid;N-cyclohexylcyclohexanamine CAS No. 252253-22-8](/img/structure/B1436105.png)
(2S)-2-[[(2S)-4-carboxy-2-(phenylmethoxycarbonylamino)butanoyl]amino]-4-methylpentanoic acid;N-cyclohexylcyclohexanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S)-2-[[(2S)-4-carboxy-2-(phenylmethoxycarbonylamino)butanoyl]amino]-4-methylpentanoic acid;N-cyclohexylcyclohexanamine: is a synthetic peptide derivative composed of glutamic acid, leucine, and a decahydroquinoline (DCHA) moiety. This compound is primarily used in biochemical research and pharmaceutical applications due to its unique structural properties and biological activity .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-[[(2S)-4-carboxy-2-(phenylmethoxycarbonylamino)butanoyl]amino]-4-methylpentanoic acid;N-cyclohexylcyclohexanamine typically involves the following steps:
Protection of Amino Groups: The amino groups of glutamic acid and leucine are protected using suitable protecting groups to prevent unwanted reactions.
Coupling Reaction: The protected amino acids are coupled using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 1-hydroxybenzotriazole (HOBt).
Deprotection: The protecting groups are removed under mild acidic or basic conditions to yield the desired peptide.
Formation of DCHA Moiety: The decahydroquinoline moiety is introduced through a specific reaction involving the peptide and a suitable precursor.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Synthesis: Depending on the scale, batch or continuous flow synthesis methods are employed to ensure high yield and purity.
Purification: The crude product is purified using techniques such as high-performance liquid chromatography (HPLC) or recrystallization.
Quality Control: The final product undergoes rigorous quality control tests to ensure its purity and consistency.
化学反应分析
Types of Reactions:
Oxidation: (2S)-2-[[(2S)-4-carboxy-2-(phenylmethoxycarbonylamino)butanoyl]amino]-4-methylpentanoic acid;N-cyclohexylcyclohexanamine can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .
科学研究应用
Chemistry: (2S)-2-[[(2S)-4-carboxy-2-(phenylmethoxycarbonylamino)butanoyl]amino]-4-methylpentanoic acid;N-cyclohexylcyclohexanamine is used as a building block in the synthesis of more complex peptides and proteins. It serves as a model compound for studying peptide synthesis and structure-activity relationships .
Biology: In biological research, this compound is used to study protein-protein interactions, enzyme-substrate interactions, and cellular signaling pathways. It is also employed in the development of peptide-based drugs .
Medicine: The compound has potential therapeutic applications, including the development of peptide-based drugs for various diseases. It is also used in drug delivery systems and as a diagnostic tool .
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals, cosmetics, and other biotechnological products .
作用机制
Molecular Targets and Pathways: (2S)-2-[[(2S)-4-carboxy-2-(phenylmethoxycarbonylamino)butanoyl]amino]-4-methylpentanoic acid;N-cyclohexylcyclohexanamine exerts its effects by interacting with specific molecular targets, such as enzymes, receptors, and proteins. The compound can modulate cellular signaling pathways, leading to various biological effects. The exact mechanism of action depends on the specific application and target .
相似化合物的比较
Z-Leu-OH DCHA: A leucine derivative with similar structural properties.
Z-Glu-OH DCHA: A glutamic acid derivative with comparable biological activity.
Uniqueness: (2S)-2-[[(2S)-4-carboxy-2-(phenylmethoxycarbonylamino)butanoyl]amino]-4-methylpentanoic acid;N-cyclohexylcyclohexanamine is unique due to its combination of glutamic acid, leucine, and the decahydroquinoline moiety. This unique structure imparts specific biological activities and makes it a valuable tool in research and pharmaceutical applications .
属性
CAS 编号 |
252253-22-8 |
|---|---|
分子式 |
C31H49N3O7 |
分子量 |
575.7 g/mol |
IUPAC 名称 |
(2S)-2-[[(2S)-4-carboxy-2-(phenylmethoxycarbonylamino)butanoyl]amino]-4-methylpentanoic acid;N-cyclohexylcyclohexanamine |
InChI |
InChI=1S/C19H26N2O7.C12H23N/c1-12(2)10-15(18(25)26)20-17(24)14(8-9-16(22)23)21-19(27)28-11-13-6-4-3-5-7-13;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h3-7,12,14-15H,8-11H2,1-2H3,(H,20,24)(H,21,27)(H,22,23)(H,25,26);11-13H,1-10H2/t14-,15-;/m0./s1 |
InChI 键 |
UBRRLFLWPDAYBP-YYLIZZNMSA-N |
SMILES |
CC(C)CC(C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)OCC1=CC=CC=C1.C1CCC(CC1)NC2CCCCC2 |
手性 SMILES |
CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)OCC1=CC=CC=C1.C1CCC(CC1)NC2CCCCC2 |
规范 SMILES |
CC(C)CC(C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)OCC1=CC=CC=C1.C1CCC(CC1)NC2CCCCC2 |
序列 |
EL |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













![3-Ethyl 5-Methyl 2-[(2-Aminoethoxy)methyl]-4-(2-chlorophenyl)-6-methylpyridine-3,5-dicarboxylate Fumarate](/img/structure/B1436041.png)


